Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate
Overview
Description
“Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate” is a chemical compound with the CAS Number: 1150164-88-7 . It has a molecular weight of 255.63 .
Molecular Structure Analysis
The molecular formula of this compound is C11H7ClFNO3 . It contains a quinoline core, which is a heterocyclic aromatic organic compound. This core has a benzene ring fused to a pyridine ring. In this particular compound, the quinoline core is substituted with a methyl ester group, a chlorine atom, a fluorine atom, and a hydroxy group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 255.63 .Scientific Research Applications
Antioxidative or Prooxidative Effects
Studies have shown that derivatives of 4-hydroxyquinoline, which can be synthesized from methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate through decarboxylation processes, exhibit antioxidative or prooxidative effects depending on their distributive status in biological systems. Specifically, these compounds can act as antioxidants or prooxidants in the hemolysis of erythrocytes initiated by free radicals, suggesting a potential for therapeutic applications in conditions associated with oxidative stress. The research indicates that the electron-attracting group attached to the quinoline derivative plays a crucial role in determining its antioxidative or prooxidative activity (Liu, Han, Lin, & Luo, 2002).
Synthesis and Mechanistic Studies
Comprehensive studies have been conducted on the synthesis, spectroscopy, and computational analysis of hydroxyquinolines and their derivatives, including those with methoxy, fluoro, chloro, and carboxylic groups. These studies not only contribute to understanding the chemical properties of these compounds but also aid in the development of new materials with potential applications in medicinal chemistry and material science. The synthesis and characterization of these compounds, including their molecular orbitals calculated by density functional theory, provide valuable insights into their potential scientific applications (Nycz, Szala, Małecki, Nowak, & Kusz, 2014).
Safety And Hazards
properties
IUPAC Name |
methyl 7-chloro-8-fluoro-4-oxo-1H-quinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO3/c1-17-11(16)7-4-8(15)5-2-3-6(12)9(13)10(5)14-7/h2-4H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQCGOHVBPQXAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C(=C(C=C2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674973 | |
Record name | Methyl 7-chloro-8-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate | |
CAS RN |
1150164-88-7 | |
Record name | Methyl 7-chloro-8-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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